1,2,3-Trimethylimidazolium methyl sulfate
Overview
Description
1,2,3-Trimethylimidazolium methyl sulfate is a useful research compound. Its molecular formula is C7H14N2O4S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding Interactions
- Application : Studying molecular interactions between water and ionic liquids like 1-ethyl-3-methylimidazolium ethyl sulfate.
- Details : Using spectroscopy and quantum chemical calculations, researchers have investigated how these ionic liquids interact with water, revealing changes in hydrogen bonding interactions. This has implications for industrial applications of ionic liquids (Zhang, Wang, & Yu, 2010).
Efficient Synthesis of Ionic Liquids
- Application : Creating new low-cost ionic liquids, including derivatives of 1,2,3-trialkylimidazolium alkyl sulfate.
- Details : Researchers have developed a method for synthesizing these ionic liquids, which are stable, water-soluble, and have wide electrochemical windows. This is significant for producing ionic liquids more sustainably (Holbrey et al., 2002).
Catalysis in Organic Synthesis
- Application : Various imidazolium-based ionic liquids are used as catalysts in organic synthesis.
- Details : They have been effectively used for the synthesis of tetrasubstituted imidazoles, dihydropyrimidinones, and other organic compounds under solvent-free conditions. This represents a more environmentally friendly approach to chemical synthesis (Davoodnia et al., 2010; Kefayati et al., 2012; Khaligh, 2014).
Solvent-Free Synthesis
- Application : Employing ionic liquids as solvents and catalysts for solvent-free chemical reactions.
- Details : This method is used for the efficient synthesis of various organic compounds, highlighting the versatility and green chemistry aspects of ionic liquids (Hajipour et al., 2008; Niknam et al., 2009).
Diesel Fuel Desulfurization
- Application : Using ionic liquids for the desulfurization of diesel fuel.
- Details : Bronsted acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate have shown effectiveness in removing sulfur compounds from diesel, which is crucial for producing cleaner fuels (Gao et al., 2010).
Biodiesel Production
- Application : Utilization in biodiesel production processes.
- Details : Ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate have been used as catalysts in the transesterification of algae to produce biodiesel, demonstrating their role in renewable energy production (Sun et al., 2017).
Textile Industry Applications
- Application : Chemical modification of silk fibroin in the textile industry.
- Details : Ionic liquids are used for the homogeneous sulfation of silk fibroin, which enhances its properties for various applications (Liu et al., 2015).
Nanoparticle Synthesis
- Application : In the synthesis and stabilization of nanoparticles.
- Details : Ionic liquids play a role in creating magnetically recyclable heterogeneous catalysts for chemical reactions, showcasing their potential in nanotechnology (Alinezhad et al., 2015).
Mechanism of Action
Target of Action
It is known that this compound is used in the separation of organic dyes , suggesting that it may interact with these molecules as part of its function.
Mode of Action
It is used as a green mobile phase in thin-layer chromatography for the separation of organic dyes . This suggests that it may interact with these dyes, affecting their migration behavior on the chromatographic system.
Biochemical Pathways
Given its role in the separation of organic dyes , it may influence the pathways these dyes follow during chromatographic separation.
Result of Action
Its use in the separation of organic dyes suggests that it may influence the physical properties of these dyes, affecting their behavior in a chromatographic system .
Properties
IUPAC Name |
methyl sulfate;1,2,3-trimethylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CH4O4S/c1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUEIYYLHUEPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468886 | |
Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65086-12-6 | |
Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the correlation between thermostability and stability of glycosidases in ionic liquids like 1,2,3-Trimethylimidazolium methyl sulfate?
A1: Glycosidases are enzymes that play crucial roles in various biological processes and have significant biotechnological applications. Understanding how their stability is affected by different solvents, like ionic liquids, is important for optimizing their industrial use. The study referenced in the abstract likely investigates whether a correlation exists between a glycosidase's inherent thermostability and its stability in the presence of this compound. [] This information could help predict the suitability of specific glycosidases for applications involving this ionic liquid.
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